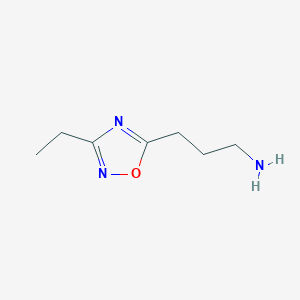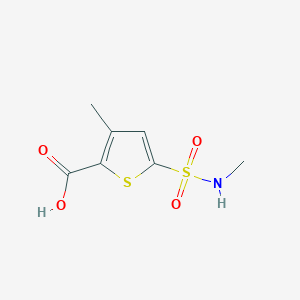![molecular formula C13H10N2 B13155236 2-Amino-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13155236.png)
2-Amino-[1,1'-biphenyl]-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-[1,1’-biphenyl]-3-carbonitrile is an organic compound with the molecular formula C13H10N2 It is a derivative of biphenyl, featuring an amino group at the 2-position and a nitrile group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-[1,1’-biphenyl]-3-carbonitrile typically involves a multi-step process. One common method includes the Suzuki coupling reaction between 2-bromo-1-nitrobenzene and phenylboronic acid to form 2-nitro-[1,1’-biphenyl]. This intermediate is then reduced to 2-amino-[1,1’-biphenyl], followed by a Sandmeyer reaction to introduce the nitrile group at the 3-position .
Industrial Production Methods
Industrial production methods for 2-Amino-[1,1’-biphenyl]-3-carbonitrile often involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and minimizing the use of hazardous reagents. For example, the use of palladium-catalyzed coupling reactions and efficient reduction techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Amino-[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
2-Amino-[1,1’-biphenyl]-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 2-Amino-[1,1’-biphenyl]-3-carbonitrile in biological systems involves its interaction with specific molecular targets. For example, it has been studied as a selective inhibitor of the PKMYT1 kinase, which plays a role in cell cycle regulation. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-[1,1’-biphenyl]-3-carboxamide: Similar structure but with a carboxamide group instead of a nitrile group.
2-Amino-[1,1’-biphenyl]-4,4’-dicarboxylic acid: Contains carboxylic acid groups at the 4,4’-positions.
2-Amino-[1,1’-biphenyl]-3-carboxylic acid: Features a carboxylic acid group at the 3-position instead of a nitrile group
Uniqueness
2-Amino-[1,1’-biphenyl]-3-carbonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino and a nitrile group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C13H10N2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-amino-3-phenylbenzonitrile |
InChI |
InChI=1S/C13H10N2/c14-9-11-7-4-8-12(13(11)15)10-5-2-1-3-6-10/h1-8H,15H2 |
InChI Key |
LPRPDNZXGBMWAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,5-thiadiazole](/img/structure/B13155157.png)




![3-{2-Azabicyclo[2.2.2]octan-2-yl}-2,2-difluoropropan-1-amine](/img/structure/B13155188.png)


![2-Fluoro-2-{spiro[4.5]decan-8-yl}acetic acid](/img/structure/B13155217.png)





